

# Synthesis and characterization of nylon 13,6

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## Compound of Interest

Compound Name: 13-Aminotridecanoic acid

CAS No.: 17437-19-3

Cat. No.: B091025

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## Executive Summary

This guide details the synthesis and characterization of Nylon 13,6, a bio-sourced "odd-even" polyamide derived from 1,13-tridecanediamine (TDA) and adipic acid (AA). Unlike conventional nylons (PA 6,6), Nylon 13,6 exhibits superior dimensional stability and significantly reduced moisture absorption due to its lower amide group density, while maintaining rapid crystallization kinetics often lacking in other long-chain nylons.[1] This protocol utilizes a two-stage melt polycondensation method via a precise "Nylon Salt" intermediate to ensure strict stoichiometric balance—a critical factor for achieving high molecular weight.

## Scientific Rationale & Mechanism

### The "Odd-Even" Effect and Bio-Sourcing

Nylon 13,6 is unique because its diamine segment (C13) is derived from erucic acid (found in rapeseed/crambe oil), making it a high-value renewable polymer.

- **Odd-Even Structure:** The "13" (odd) and "6" (even) carbon counts disrupt the standard hydrogen bonding sheets found in Nylon 6,6. However, Nylon 13,6 surprisingly adopts an -like pseudohexagonal crystal structure rather than the -form often expected for odd-numbered nylons.[1][2]
- **Hydrophobicity:** The long methylene segments (

) dilute the hydrophilic amide linkages (

), resulting in moisture absorption rates <1.5% (vs. ~8% for Nylon 6), critical for electronic connectors and automotive components where swelling is unacceptable.

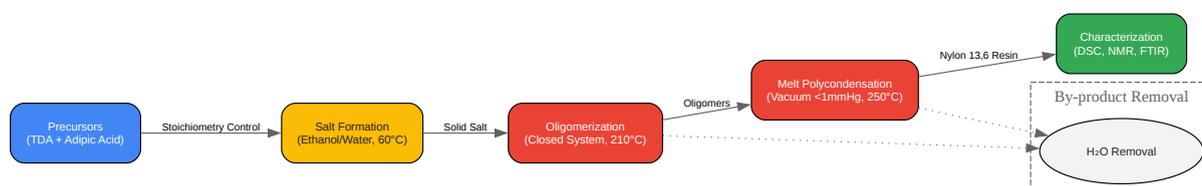
## Reaction Pathway

The synthesis proceeds via a step-growth condensation. To prevent the loss of the volatile diamine and ensure 1:1 stoichiometry, we first isolate the Nylon 13,6 Salt.

Chemical Equation:

## Experimental Workflow Visualization

The following diagram outlines the critical path from raw material preparation to final polymer characterization.



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Figure 1: Strategic workflow for Nylon 13,6 synthesis ensuring stoichiometric balance via salt isolation.

## Detailed Protocols

### Protocol A: Preparation of Nylon 13,6 Salt

Objective: To create a perfectly balanced 1:1 molar complex of diamine and diacid. Direct mixing in the melt often leads to amine volatilization and low molecular weight.

#### Materials:

- 1,13-Tridecanediamine (TDA) (Purity >98%)
- Adipic Acid (AA) (Purity >99.5%)
- Solvent: Ethanol (95%) or Deionized Water

#### Step-by-Step:

- **Dissolution:** Dissolve 10.0 g of Adipic Acid in 80 mL of warm ethanol (50°C). Separately, dissolve equimolar TDA (approx. 14.66 g) in 50 mL ethanol.
- **Mixing:** Slowly add the diamine solution to the acid solution under stirring. The reaction is exothermic; maintain temperature <60°C to prevent premature oligomerization.
- **Precipitation:** Upon cooling to room temperature, the Nylon 13,6 salt will precipitate as a white powder. If using water, adding excess acetone can force precipitation.
- **Filtration & Drying:** Vacuum filter the salt. Wash 3x with cold acetone. Dry in a vacuum oven at 50°C for 12 hours.
- **Validation:** Measure the melting point of the salt. It should be distinct and sharp (typically ~160–170°C, distinct from the polymer Tm).

## Protocol B: Two-Stage Melt Polycondensation

**Objective:** To convert the salt into high molecular weight polymer while managing viscosity and thermal degradation.

#### Equipment:

- Stainless steel autoclave or heavy-walled glass reactor with mechanical stirring (helical ribbon impeller preferred).
- Nitrogen/Argon line.
- High-vacuum pump (<1 mmHg).

### Step-by-Step:

- Stage 1 - Oligomerization (Pressurized/Closed):
  - Load the dried Nylon 13,6 salt into the reactor. Purge with three times to remove oxygen (critical to prevent yellowing).
  - Seal the reactor. Heat to 210°C.
  - Hold for 60 minutes. The internal pressure will rise due to water vapor generation. This "pressure cook" phase prevents the diamine from escaping while fixing it into non-volatile oligomers.
- Stage 2 - Polycondensation (Vacuum):
  - Raise temperature to 250°C (approx. 40°C above the polymer T<sub>m</sub> of 206°C).
  - Slowly apply vacuum over 20 minutes to prevent foaming. Target pressure: <100 Pa (<0.75 mmHg).
  - Maintain vacuum and stirring for 2–3 hours. The torque on the stirrer will increase significantly, indicating molecular weight build-up.
- Termination:
  - Break vacuum with
  - . Extrude the polymer melt into a water bath. Pelletize immediately.

## Characterization & Expected Data

### Thermal Properties (DSC)

Instrument: Differential Scanning Calorimeter.[1][2] Heat/Cool/Heat cycle at 10°C/min.

Parameter	Value (Approx.)	Note
Melting Point ( )	206°C	Lower than PA6,6 (260°C) due to lower H-bond density.
Glass Transition ( )	60°C	Comparable to PA6, providing good room-temp toughness.
Crystallization Temp ( )	185–191°C	Key Feature: Very narrow supercooling window ( ), indicating rapid crystallization.

## Spectroscopy (FTIR & NMR)

- FTIR: Look for Amide I ( $1635\text{ cm}^{-1}$ , C=O stretch) and Amide II ( $1540\text{ cm}^{-1}$ , N-H bend). The ratio of Methylene ( ,  $2920\text{ cm}^{-1}$ ) to Amide peaks will be significantly higher than in Nylon 6, confirming the long aliphatic chain.
- $^1\text{H}$  NMR (TFA-d):
  - 2.5 ppm: adjacent to carbonyl.
  - 3.3 ppm: adjacent to nitrogen.
  - 1.3 ppm: Large multiplet for the central bulk methylene protons of the C13 chain.

## Moisture Absorption

Protocol: ASTM D570, immersion in water at 23°C for 24h.

- Nylon 13,6: ~0.8 – 1.2% wt gain.

- Nylon 6,6: ~8.0% wt gain.
- Significance: Nylon 13,6 retains mechanical stiffness in humid environments where PA6/66 fails.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Yellow/Brown Polymer	Oxidative degradation	Ensure rigorous purge; check reactor seal; add antioxidant (e.g., Irganox 1098) at 0.5%.
Low Viscosity (Brittle)	Low Molecular Weight	Insufficient vacuum during Stage 2; Stoichiometric imbalance (loss of diamine). Use Salt method strictly.
Insoluble Gel Particles	Crosslinking	Reaction temp too high (>270°C) causing thermal decomposition; reduce Stage 2 temp.

## References

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(Note: Specific property values cited in Section 5 are derived from the experimental work of Cui et al. (Ref 1), which is the authoritative primary literature for this specific polyamide 13,6 composition.)

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## Sources

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